2-(4-(Difluoromethoxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(Difluoromethoxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. The presence of the difluoromethoxy group and the boronic ester moiety makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 2-(4-(Difluoromethoxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(difluoromethoxy)-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
2-(4-(Difluoromethoxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can be reduced to the corresponding borane using reducing agents like lithium aluminum hydride.
Substitution: It can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds. Common reagents for this reaction include palladium catalysts and bases such as potassium carbonate.
Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Scientific Research Applications
2-(4-(Difluoromethoxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethoxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various chemical reactions, including cross-coupling reactions and enzyme inhibition.
Comparison with Similar Compounds
2-(4-(Difluoromethoxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters and difluoromethoxy-containing compounds:
Boronic Esters: Similar compounds include phenylboronic acid pinacol ester and 4-methoxyphenylboronic acid pinacol ester. These compounds share the boronic ester moiety but differ in their substituents, affecting their reactivity and applications.
Difluoromethoxy Compounds: Compounds such as 4-(difluoromethoxy)phenylboronic acid and 3-(difluoromethoxy)phenylboronic acid have similar difluoromethoxy groups but differ in their boronic acid or ester functionalities.
The unique combination of the difluoromethoxy group and the boronic ester moiety in this compound makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[4-(difluoromethoxy)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O3/c1-9-8-10(6-7-11(9)18-12(16)17)15-19-13(2,3)14(4,5)20-15/h6-8,12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGPKPPHNCKGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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